REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=O)[CH2:7][Br:8])=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].Cl.[CH3:18][O:19][NH2:20].C(OCC)(=O)C>C(O)(=O)C>[CH3:18][O:19][N:20]=[C:6]([C:5]1[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH2:7][Br:8] |f:1.2,3.4|
|
Name
|
|
Quantity
|
50.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(CBr)=O)C=C1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is then extracted
|
Type
|
WASH
|
Details
|
by washing several times with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallisation from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(CBr)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |